molecular formula C16H16FNO2 B4883840 2-(4-ethylphenoxy)-N-(2-fluorophenyl)acetamide

2-(4-ethylphenoxy)-N-(2-fluorophenyl)acetamide

Cat. No. B4883840
M. Wt: 273.30 g/mol
InChI Key: BSFGAKHHRVIONB-UHFFFAOYSA-N
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Description

2-(4-ethylphenoxy)-N-(2-fluorophenyl)acetamide, also known as EFVAC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of amides and has a molecular weight of 295.34 g/mol. EFVAC is synthesized using a multi-step process that involves the reaction of various chemical reagents.

Scientific Research Applications

2-(4-ethylphenoxy)-N-(2-fluorophenyl)acetamide has been the subject of several scientific studies due to its potential therapeutic properties. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. 2-(4-ethylphenoxy)-N-(2-fluorophenyl)acetamide has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, 2-(4-ethylphenoxy)-N-(2-fluorophenyl)acetamide has been shown to possess antimicrobial properties and has been studied for its potential use as an antibacterial and antifungal agent.

Mechanism of Action

The exact mechanism of action of 2-(4-ethylphenoxy)-N-(2-fluorophenyl)acetamide is not fully understood. However, it is believed that 2-(4-ethylphenoxy)-N-(2-fluorophenyl)acetamide exerts its therapeutic effects by modulating the activity of certain enzymes and receptors in the body. 2-(4-ethylphenoxy)-N-(2-fluorophenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. 2-(4-ethylphenoxy)-N-(2-fluorophenyl)acetamide has also been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
2-(4-ethylphenoxy)-N-(2-fluorophenyl)acetamide has been shown to exhibit several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). 2-(4-ethylphenoxy)-N-(2-fluorophenyl)acetamide has also been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). Additionally, 2-(4-ethylphenoxy)-N-(2-fluorophenyl)acetamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

2-(4-ethylphenoxy)-N-(2-fluorophenyl)acetamide has several advantages for use in lab experiments. It is a relatively inexpensive compound and can be easily synthesized using standard laboratory techniques. 2-(4-ethylphenoxy)-N-(2-fluorophenyl)acetamide is also stable under normal laboratory conditions and can be stored for extended periods of time without significant degradation. However, 2-(4-ethylphenoxy)-N-(2-fluorophenyl)acetamide has some limitations for use in lab experiments. It has low solubility in aqueous solutions, which can limit its use in certain assays. Additionally, 2-(4-ethylphenoxy)-N-(2-fluorophenyl)acetamide has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.

Future Directions

2-(4-ethylphenoxy)-N-(2-fluorophenyl)acetamide has several potential future directions for research. It has been suggested that 2-(4-ethylphenoxy)-N-(2-fluorophenyl)acetamide may have potential as a therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, 2-(4-ethylphenoxy)-N-(2-fluorophenyl)acetamide may have potential as an antibacterial and antifungal agent. Further research is needed to fully understand the pharmacokinetic properties and mechanism of action of 2-(4-ethylphenoxy)-N-(2-fluorophenyl)acetamide. Additionally, studies are needed to evaluate the efficacy and safety of 2-(4-ethylphenoxy)-N-(2-fluorophenyl)acetamide in vivo.

Synthesis Methods

The synthesis of 2-(4-ethylphenoxy)-N-(2-fluorophenyl)acetamide involves multiple steps. The starting material for the synthesis is 2-fluoroaniline, which is reacted with 4-ethylphenol in the presence of a base to form the intermediate product, 2-(4-ethylphenoxy)aniline. This intermediate is then reacted with ethyl chloroacetate in the presence of a base to form the final product, 2-(4-ethylphenoxy)-N-(2-fluorophenyl)acetamide. The reaction scheme is shown below:

properties

IUPAC Name

2-(4-ethylphenoxy)-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2/c1-2-12-7-9-13(10-8-12)20-11-16(19)18-15-6-4-3-5-14(15)17/h3-10H,2,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFGAKHHRVIONB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethylphenoxy)-N-(2-fluorophenyl)acetamide

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